2-Methylcitric acid
Overview
Description
2-Methylcitric acid (2MCA) is a compound that can be formed through the enzymatic condensation of propionyl-CoA and oxaloacetic acid, catalyzed by citrate synthase. This reaction is less efficient compared to the condensation of acetyl-CoA and oxaloacetic acid to form citric acid. 2MCA contains two asymmetric carbon atoms, leading to the existence of two pairs of related enantiomers, known as 2-methylcitric acid I and II . The accumulation of 2MCA is observed in conditions such as methylmalonic and propionic acidemias, which are associated with severe neurological symptoms .
Synthesis Analysis
The synthesis of 2MCA can be elevated in patients with cobalamin (Cbl) deficiency due to increased intracellular levels of propionyl-CoA. A study developed a new capillary gas chromatographic-mass spectrometric assay to measure 2MCA levels in serum and cerebrospinal fluid (CSF), finding that most patients with Cbl deficiency had elevated levels of 2MCA . Additionally, metabolic engineering has been employed to create strains of Ralstonia eutropha and Pseudomonas putida capable of overproducing 2MCA, which could be used for biotechnological production of the compound .
Molecular Structure Analysis
The molecular structure of 2MCA has been studied using various techniques. The absolute separation of the four stereoisomeric configurations of methylcitric acid can be achieved using capillary gas chromatography-mass spectrometry, which has allowed for the identification of the isomers produced by different enzymes . The crystal structure of 2-methylcitrate synthase from Salmonella typhimurium has provided insights into the domain movement and substrate specificity, which is crucial for the synthesis of 2MCA .
Chemical Reactions Analysis
2MCA has been shown to impair glutamate metabolism in brain mitochondria by inhibiting ADP-stimulated and uncoupled respiration, particularly affecting mitochondria respiring on glutamate. It also inhibits glutamate dehydrogenase activity and induces mitochondrial permeability transition, which can contribute to the pathogenesis of brain damage in patients with methylmalonic and propionic acidemias . The stereoisomers of 2MCA may also have different effects on enzymes such as aconitase, with one isomer potentially acting as an inhibitor .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2MCA have been characterized in various studies. For instance, the normal range for 2MCA levels in serum and CSF has been established, providing a reference for identifying abnormal levels in patients with Cbl deficiency . The NMR spectra of 2MCA in urine have been analyzed, allowing for the distinction between different stereoisomers of the compound, which is important for the diagnosis and understanding of metabolic disorders .
Scientific Research Applications
Newborn Screening Laboratory
- Specific Scientific Field: Pathology and Laboratory Medicine .
- Summary of the Application: 2-Methylcitric acid (MCA), along with methylmalonic acid (MMA), and homocysteine (HCY), is analyzed in dried blood spots by LC-MS/MS for application in the newborn screening laboratory . This is primarily used for screening inborn errors of propionate, cobalamin, and methionine metabolism .
- Methods of Application or Experimental Procedures: The implementation of liquid chromatography tandem mass spectrometry (LC-MS/MS) second-tier testing for MCA, MMA, and HCY from the same dried blood spot (DBS) card can improve disease screening performance by reducing the false-positive rate and eliminating the need for repeat specimen collection . A dual derivatization LC-MS/MS approach is used to detect elevated MCA, MMA, and HCY in DBS cards .
- Results or Outcomes: The clinical utility was demonstrated by retrospective analysis of specimens, an interlaboratory method comparison, and assessment of external proficiency samples. Imprecision was <10.8% CV, with analyte recoveries between 90.2 and 109.4% .
Bacterial Metabolism
- Specific Scientific Field: Microbiology .
- Summary of the Application: The 2-methylcitrate cycle is a widely distributed carbon metabolic pathway playing a crucial role in consuming propionate or propionyl-CoA in bacteria .
- Methods of Application or Experimental Procedures: The 2-methylcitrate cycle involves the conversion of propionyl-CoA to pyruvate and succinate, which can directly enter the tricarboxylic acid cycle for further metabolism .
- Results or Outcomes: Research has shown that bacteria with the 2-methylcitrate cycle can utilize substrates that can produce propionyl-CoA, such as odd-chain fatty acids and cholesterol, as carbon sources for growth and reproduction, both in vitro and during infection .
Catabolism of Amino Acids
- Specific Scientific Field: Biochemistry .
- Summary of the Application: 2-Methylcitric acid is an intermediate of the constitutive methylcitric acid cycle involved in propionyl-CoA oxidation during the catabolism of different amino acids .
- Methods of Application or Experimental Procedures: The production of 2-methylisocitric acid was examined during the catabolism of different amino acids by a mutant lacking 2-methylisocitrate lyase, a key enzyme of the cycle . The acid was produced equimolarly from isoleucine within a range of amounts of the amino acid added .
Potential Drug Targets
- Specific Scientific Field: Pharmacology .
- Summary of the Application: The key enzymes in the 2-methylcitrate cycle have potential application as drug targets for prevention and treatment of bacterial infection .
- Methods of Application or Experimental Procedures: This application is more of a theoretical proposition at this stage, and specific methods of application or experimental procedures are not detailed .
- Results or Outcomes: The potential of these enzymes as drug targets is still under investigation, and no specific results or outcomes have been reported yet .
Metabolic Turnover of Intracellular Amino Acids
- Specific Scientific Field: Biochemistry .
- Summary of the Application: 2-Methylcitric acid is involved in the catabolism of propionyl-CoA derived from the metabolic turnover of intracellular amino acids .
- Methods of Application or Experimental Procedures: The production of 2-methylisocitric acid was examined during the catabolism of different amino acids by a mutant lacking 2-methylisocitrate lyase, a key enzyme of the cycle . The acid was produced equimolarly from isoleucine within a range of amounts of the amino acid added .
Biomarkers for Drug Development
- Specific Scientific Field: Pharmacology .
- Summary of the Application: 2-Methylcitric acid, along with propionyl-CoA, can accumulate pathologically in inborn errors of propionate, cobalamin, and methionine metabolism . These metabolites are potential biomarkers for drug development in propionic and methylmalonic acidemias .
- Methods of Application or Experimental Procedures: This application is more of a theoretical proposition at this stage, and specific methods of application or experimental procedures are not detailed .
- Results or Outcomes: The potential of these metabolites as biomarkers for drug development is still under investigation, and no specific results or outcomes have been reported yet .
Safety And Hazards
Future Directions
The methylcitrate cycle and the glyoxylate cycle synergistically regulate carbon source utilization as well as fungal growth, development, and pathogenic process in pathogenic fungi . These insights might, ultimately, advance the discovery and development of new therapeutics, not only for methylmalonic acidemia but also for other currently intractable mitochondrial diseases .
properties
IUPAC Name |
2-hydroxybutane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXCRMFGMSKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863685 | |
Record name | 2-Methylcitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylcitric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methylcitric acid | |
CAS RN |
6061-96-7 | |
Record name | 2-Methylcitric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6061-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcitric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylcitric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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